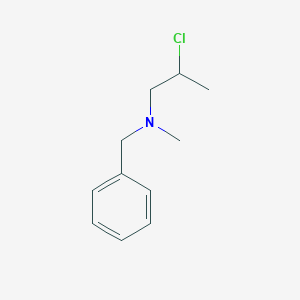![molecular formula C18H36O7Si2 B14359299 Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate CAS No. 90161-35-6](/img/structure/B14359299.png)
Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate is a complex organosilicon compound that contains a three-membered oxirane ring and ester functionalities. This compound is notable for its unique structure, which includes both silicon and oxygen atoms, making it a versatile molecule in various chemical applications .
Vorbereitungsmethoden
The synthesis of Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate involves multiple steps. One common method includes the reaction of 3-(ethoxy(dimethyl)silyl)propyl alcohol with oxirane-2,3-dicarboxylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Analyse Chemischer Reaktionen
Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, forming different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of biomaterials.
Medicine: Its potential as a drug delivery agent is being explored due to its ability to form stable complexes with various drugs.
Industry: It is used in coatings and adhesives to improve the durability and performance of materials.
Wirkmechanismus
The mechanism of action of Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate involves its ability to form stable bonds with other molecules through its silicon and oxygen atoms. This interaction can lead to the formation of strong, durable materials. The oxirane ring can undergo ring-opening reactions, which are crucial for its reactivity and functionality in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate include:
Bis[3-(trimethoxysilyl)propyl]amine: Used as a coupling agent in hybrid materials.
Dimethyl oxirane-2,3-dicarboxylate: Contains an oxirane ring and ester functionalities, similar to the target compound.
What sets this compound apart is its unique combination of silicon and oxygen atoms, which provides enhanced reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
90161-35-6 |
|---|---|
Molekularformel |
C18H36O7Si2 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
bis[3-[ethoxy(dimethyl)silyl]propyl] oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C18H36O7Si2/c1-7-23-26(3,4)13-9-11-21-17(19)15-16(25-15)18(20)22-12-10-14-27(5,6)24-8-2/h15-16H,7-14H2,1-6H3 |
InChI-Schlüssel |
HJEUUCYVIRGQGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(C)CCCOC(=O)C1C(O1)C(=O)OCCC[Si](C)(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane](/img/structure/B14359246.png)
![{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14359263.png)

![4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14359284.png)
![Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]-](/img/structure/B14359286.png)


![N''-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B14359308.png)



